

Synthesis of **tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate** from **3-hydroxypyrrolidine**

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Compound of Interest

	<i>tert-Butyl 3-</i>
Compound Name:	<i>((methylsulfonyl)oxy)pyrrolidine-1-</i>
	<i>carboxylate</i>

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An essential component in medicinal chemistry, **tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate** serves as a versatile chiral building block for synthesizing a wide range of pharmaceutical agents. Its utility stems from the presence of a mesyloxy group, which functions as an excellent leaving group for nucleophilic substitution reactions, and a *tert*-butyloxycarbonyl (Boc) protecting group, which allows for controlled reactions on the pyrrolidine ring.^[1]

This document provides a comprehensive guide for researchers and drug development professionals on the two-step synthesis of **tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate**, starting from 3-hydroxypyrrolidine. The procedure involves an initial N-protection of 3-hydroxypyrrolidine followed by the mesylation of the hydroxyl group.

Reaction Scheme

The synthesis proceeds in two main steps:

- **Boc Protection:** The secondary amine of 3-hydroxypyrrolidine is protected using di-*tert*-butyl dicarbonate (Boc₂O) to yield *tert*-butyl 3-hydroxypyrrolidine-1-carboxylate.

- Mesylation: The hydroxyl group of the Boc-protected intermediate is converted to a mesylate using methanesulfonyl chloride (MsCl), yielding the final product.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the key quantitative data for each synthetic step, providing a comparative overview of the reaction conditions.

Parameter	Step 1: Boc Protection	Step 2: Mesylation
Starting Material	(S)-3-Hydroxypyrrolidine Hydrochloride	tert-Butyl (S)-3-hydroxypyrrolidine-1-carboxylate
Key Reagents	Di-tert-butyl dicarbonate, K_2CO_3	Methanesulfonyl chloride, Triethylamine (Et_3N)
Solvent	Methanol	Ethyl Acetate or Dichloromethane (DCM)
Temperature	0–5 °C to Room Temperature	0–5 °C to Room Temperature[2][3]
Reaction Time	4.5 - 5 hours	1.5 hours at 0–5°C, then 16 hours at RT[3]
Molar Equivalents	3-hydroxypyrrolidine-HCl (1 eq), K_2CO_3 (1.5 eq), Boc_2O (1.1 eq)	Boc -3-hydroxypyrrolidine (1 eq), Et_3N (1.5 eq), $MsCl$ (1.2 eq)[2][3]
Typical Yield	>90% (crude)[3]	85–95%[1]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

This protocol details the N-protection of 3-hydroxypyrrolidine using di-tert-butyl dicarbonate.

Materials and Reagents:

- (S)-3-Hydroxypyrrolidine hydrochloride
- Potassium carbonate (K_2CO_3)
- Di-tert-butyl dicarbonate (Boc_2O)
- Methanol
- Ethyl acetate
- Water
- Round-bottom flask, magnetic stirrer, ice bath

Procedure:

- Suspend (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and potassium carbonate (1.5 eq) in methanol under an argon atmosphere in a round-bottom flask.[\[3\]](#)
- Cool the suspension to 0–5 °C using an ice bath.[\[3\]](#)
- Add di-tert-butyl dicarbonate (1.1 eq) to the stirred suspension over a period of 10 minutes.[\[3\]](#)
- Stir the reaction mixture at 0–5 °C for 30 minutes.[\[3\]](#)
- Remove the ice bath and continue stirring at room temperature for 4.5 hours.[\[3\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the suspension under reduced pressure to remove the methanol.[\[3\]](#)
- Take up the resulting residue in ethyl acetate and water.[\[3\]](#)
- Separate the organic phase, wash it with brine, dry it over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product as a

brownish liquid, which can often be used in the next step without further purification.[3]

Protocol 2: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

This protocol describes the conversion of the hydroxyl group to a mesylate, an excellent leaving group.[1]

Materials and Reagents:

- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (from Protocol 1)
- Triethylamine (Et_3N)
- Methanesulfonyl chloride (MsCl)
- Ethyl acetate or Dichloromethane (DCM)[1][2]
- 1N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

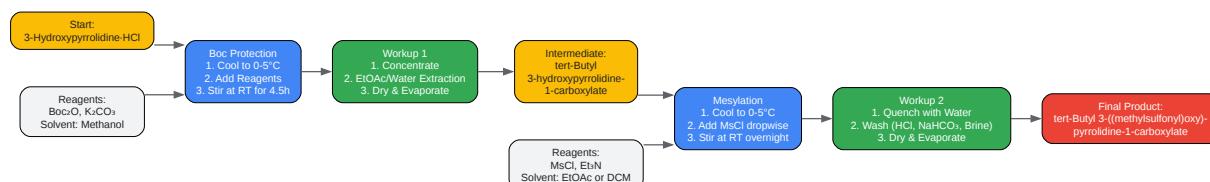
Procedure:

- Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in ethyl acetate under an argon atmosphere.[2][3]
- Cool the solution to 0–5 °C in an ice bath.[2][3]
- Add a solution of methanesulfonyl chloride (1.2 eq) in ethyl acetate dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.[2][3]
- Stir the resulting suspension at 0–5 °C for 1.5 hours.[3]

- Allow the reaction to warm to room temperature and stir for an additional 16 hours (or overnight).[3]
- Monitor the reaction completion by TLC.
- Quench the reaction by adding water and stir for 10 minutes.[3]
- Separate the organic phase. Sequentially wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and finally with brine.[3]
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product, typically as an oil.[3]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the complete synthesis process, from starting materials to the final product.



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Caption: Workflow for the two-step synthesis of the target compound.

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References

- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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